

# Part 1: Structural Characterization & Physiochemical Properties[1][2]

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## Compound of Interest

Compound Name: 1-Ethynyl-2-propoxybenzene

CAS No.: 1565713-18-9

Cat. No.: B2671882

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### 1.1 Chemical Identity

- IUPAC Name: **1-Ethynyl-2-propoxybenzene**[1][2][3][4][5]
- Common Name: ortho-Propoxyphenylacetylene (o-PPA)[1]
- CAS Number: 1565713-18-9[1][3]
- Molecular Formula: C  
H  
O[1]
- Molecular Weight: 160.21 g/mol [1][3]
- Appearance: Yellow oil (at ambient temperature)[1]

1.2 Spectroscopic Signature (Self-Validation Metrics) The following data serves as a quality control benchmark. The presence of the acetylenic proton signal at 3.28 ppm and the

disappearance of the phenolic -OH are critical purity indicators.[1]

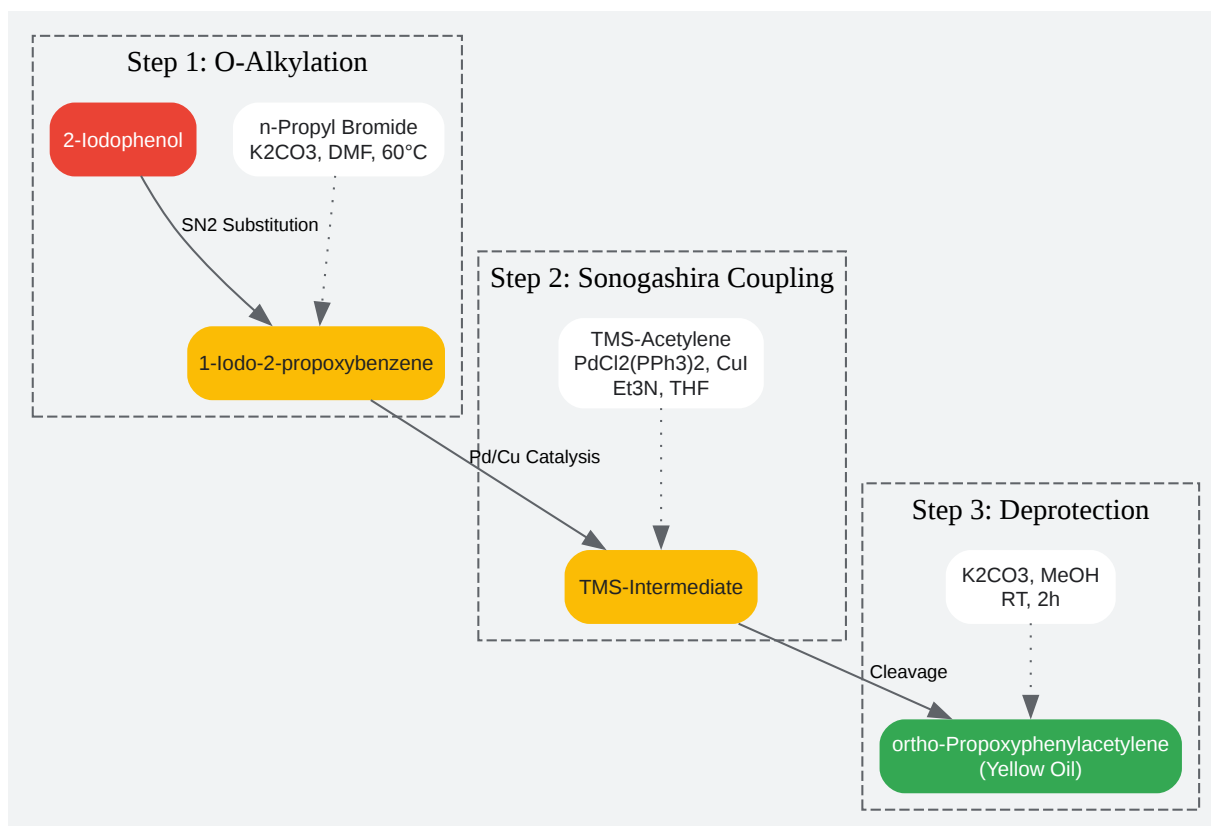
Spectroscopic Method	Signal / Value	Assignment / Structural Insight
H NMR (400 MHz, CDCl <sub>3</sub> )	7.48 (dt, J = 7.7, 2.0 Hz, 1H)	H-6 (Aromatic): Deshielded by alkyne anisotropy.[1]
	7.33–7.28 (m, 1H)	H-4 (Aromatic): Meta to alkoxy.[1]
	6.94–6.90 (m, 2H)	H-3, H-5 (Aromatic): Shielded by ortho/para alkoxy resonance.[1]
	4.00 (t, J = 6.5 Hz, 2H)	-OCH -: Characteristic triplet of the propoxy ether.[1]
	3.28 (s, 1H)	C-H: Diagnostic terminal alkyne proton.[1]
	1.89 (m, 2H)	-CH -: Propyl chain methylene.[1]
	1.08 (t, 3H)	-CH : Terminal methyl group.[1]
IR Spectroscopy	3290 cm	C-H stretch: Sharp, strong band confirming terminal alkyne.
	2105 cm	C C stretch: Weak band (typical for internal asymmetry).[1]
	1245 cm	C-O-C stretch: Aryl alkyl ether linkage.[1]

## Part 2: Synthetic Pathways & Protocols[1]

2.1 Retro-Synthetic Logic Direct alkynylation of phenol is chemically inefficient due to the acidity of the hydroxyl group.[1] The optimal route utilizes 2-iodophenol as the starting scaffold. [1] The synthesis follows a "Protect-then-Couple" logic:

- O-Alkylation: Locks the oxygen as a propyl ether, preventing catalyst poisoning in the subsequent step.[1]
- Sonogashira Coupling: Installs the carbon scaffold using a trimethylsilyl (TMS) protected acetylene.[1]
- Desilylation: Unmasks the terminal alkyne.[1]

### 2.2 Validated Synthesis Workflow



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Figure 1: Three-step synthetic pathway from 2-iodophenol to **1-ethynyl-2-propoxybenzene**.

### 2.3 Detailed Experimental Protocol

#### Step 1: Synthesis of 1-Iodo-2-propoxybenzene

- Charge: To a flask containing 2-iodophenol (1.0 equiv) and K<sub>2</sub>CO<sub>3</sub> (2.0 equiv) in DMF (0.5 M).
- Add: Add 1-bromopropane (1.2 equiv) dropwise.

- React: Heat to 60°C for 4 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1] Disappearance of the phenolic spot indicates completion.[1]
- Workup: Dilute with water, extract with diethyl ether. Wash organic layer with 1M NaOH (to remove unreacted phenol) and brine.[1] Dry over MgSO<sub>4</sub>.
- Yield: Quantitative conversion expected (>90%).

### Step 2 & 3: Sonogashira Coupling & Desilylation

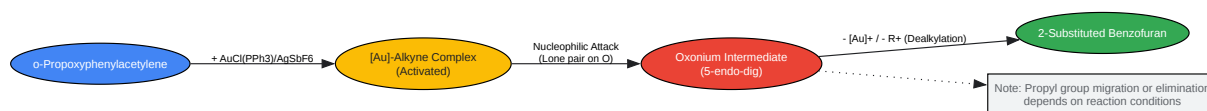
- Coupling: Dissolve 1-iodo-2-propoxybenzene (1.0 equiv) in dry THF. Add PdCl<sub>2</sub>(PPh<sub>3</sub>)<sub>2</sub> (2 mol%) and CuI (1 mol%).[1] Sparge with argon.
- Addition: Add EtN (3.0 equiv) followed by trimethylsilylacetylene (1.2 equiv). Stir at RT for 12h.[1]
- Deprotection (One-Pot optional): Filter off salts. To the filtrate, add MeOH and K<sub>2</sub>CO<sub>3</sub> (2.0 equiv).[1] Stir for 2 hours.
- Purification: Silica gel chromatography (Petroleum Ether/EtOAc 30:1).
- Final Yield: ~50-60% over 3 steps (Literature validated: 51% yield [1]).

## Part 3: Reactivity Profile & Mechanistic Insights[1]

3.1 The "Ortho-Effect" in Cyclization The strategic value of ortho-propoxyphenylacetylene lies in its ability to undergo intramolecular cyclization.[1] Unlike the para-isomer, the proximity of the nucleophilic ether oxygen to the electrophilic alkyne (activated by a

-acid catalyst like Au or Pt) facilitates the formation of benzofurans.[1]

3.2 Mechanism: Gold(I)-Catalyzed Hydroalkoxylation This reaction converts the acyclic alkyne into a heterocyclic core, a key step in synthesizing bioactive natural products.[1]



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Figure 2: Mechanistic pathway for the cyclization of o-propoxyphenylacetylene to benzofuran derivatives.

### 3.3 Critical Reactivity Notes

- Hydration: Under simple acidic conditions (Hg /H SO ), the alkyne hydrates to the ketone (1-(2-propoxyphenyl)ethanone).[1]
- Polymerization: Rhodium catalysts can polymerize this monomer into poly(phenylacetylene) derivatives, used in membrane technologies for gas separation due to the steric bulk of the ortho-propoxy group increasing free volume.[1]

## Part 4: Applications in Drug Discovery[1]

4.1 Pharmacophore Construction The ortho-alkoxy motif is prevalent in PDE5 inhibitors and kinase inhibitors.[1] While Sildenafil utilizes an ortho-ethoxy group, the ortho-propoxy analog (derived from this alkyne) offers altered lipophilicity (cLogP shift from ~2.8 to ~3.3), affecting blood-brain barrier penetration and metabolic stability.[1]

4.2 Click Chemistry Probes The terminal alkyne allows this molecule to serve as a "clickable" chemical probe.[1] It can be conjugated to azido-functionalized biomolecules via CuAAC

(Copper-Catalyzed Azide-Alkyne Cycloaddition) to study the localization of alkoxy-benzene derivatives in cellular membranes.[1]

## References

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- Enamine Building Blocks. Commercial availability and physical data for **1-ethynyl-2-propoxybenzene**.

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